BenchChemオンラインストアへようこそ!

imm-02

mDia Formin Agonist DID-DAD Inhibition Potency

IMM-02 is the only commercially available mDia formin AGONIST (not inhibitor) with validated superiority in glioblastoma anti-invasion research. With an IC50 of 99 nM, it outperforms IMM-01 (140 nM) in disrupting DID-DAD autoinhibition, enabling more reliable activation at lower concentrations. Unlike ROCK inhibitors or mDia antagonists (SMIFH2), only IMM-02 collapses existing tumor microtube networks—a functionally distinct and therapeutically relevant outcome validated in patient-derived GBM models. In vivo, mDia agonists show a significantly better safety margin than formin antagonists, making IMM-02 the compound of choice for studies transitioning to animal models. Select IMM-02 for validated, publication-grade mDia activation.

Molecular Formula C13H17F2N3OS
Molecular Weight 301.35
CAS No. 218929-99-8
Cat. No. B608081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimm-02
CAS218929-99-8
SynonymsIMM-02;  IMM 02;  IMM02; 
Molecular FormulaC13H17F2N3OS
Molecular Weight301.35
Structural Identifiers
SMILESCC(=NN(C(=S)N)C(C)(C)C)C1=C(C(=CC(=C1)F)F)O
InChIInChI=1S/C13H17F2N3OS/c1-7(17-18(12(16)20)13(2,3)4)9-5-8(14)6-10(15)11(9)19/h5-6,19H,1-4H3,(H2,16,20)/b17-7+
InChIKeyLNXOUMUIRMAHEG-REZTVBANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





IMM-02 (CAS 218929-99-8) for Research Procurement: A Potent mDia Formin Agonist with Anti-Invasive and Pro-Apoptotic Activity


IMM-02 is a small molecule agonist of mammalian Diaphanous-related (mDia) formins. Its mechanism of action involves disrupting the autoinhibitory interaction between the Diaphanous Inhibitory Domain (DID) and Diaphanous Autoregulatory Domain (DAD) with an IC50 of 99 nM . This disruption leads to formin activation, which triggers downstream effects including actin assembly, microtubule stabilization, serum response factor-mediated gene expression, cell cycle arrest, and apoptosis [1][2]. In vivo, IMM-02 has been shown to slow tumor growth in a mouse xenograft model of colon cancer [1].

Why IMM-02 Cannot Be Substituted: Mechanism-Specific mDia Agonism is Required for Superior Anti-Invasive Efficacy Over Inhibitors


IMM-02 cannot be generically substituted with other cytoskeletal modulators or even other mDia-targeting compounds due to its specific mechanism of action as an agonist. While compounds like SMIFH2 inhibit formin activity, and IMM-01 also acts as an agonist but with lower potency, only IMM-02's specific activation profile leads to the collapse of tumor microtube networks and the abrogation of glioblastoma invasion in relevant models [1][2]. The superior anti-invasive strategy is achieved through mDia agonism, not inhibition, and this effect is not fully recapitulated by less potent agonists or inhibitors [3].

Quantitative Differentiation of IMM-02: Head-to-Head Evidence Versus mDia Inhibitors and Weaker Agonists


Superior Potency in Disrupting DID-DAD Autoinhibition: IMM-02 vs. IMM-01

IMM-02 demonstrates approximately 1.4-fold higher potency in disrupting the mDia autoinhibitory DID-DAD interaction compared to its close structural analog, IMM-01 . This increased potency translates directly to more efficient formin activation, which is a critical step for initiating downstream cytoskeletal and transcriptional changes associated with anti-tumor activity [1].

mDia Formin Agonist DID-DAD Inhibition Potency Cancer

IMM-02 Superior to SMIFH2 Antagonism as an Anti-Invasive Strategy in Glioblastoma

In direct head-to-head comparisons in GBM patient-derived spheroid models, global mDia agonism with IMM-02 was demonstrated to be superior to global mDia antagonism with SMIFH2 as an anti-invasion strategy [1]. IMM-02 treatment leads to the collapse of tumor microtube networks and disrupts invasion, an effect not observed with the formin inhibitor SMIFH2, which instead allows for the formation of aberrant tumor microtubes [2].

Glioblastoma Anti-Invasion mDia Formin Tumor Microtubes

IMM-02 Exhibits Superior In Vivo Safety Profile Compared to Formin Antagonist SMIFH2

In a comparative in vivo toxicity screen in developing zebrafish embryos, mDia formin agonists (IMM01/02) were found to be minimally toxic at concentrations up to 10-20 μM, whereas the formin antagonist SMIFH2 induced significant developmental defects and increased mortality at concentrations ≥5-10 μM [1]. This suggests a broader therapeutic window for mDia agonism compared to inhibition.

In Vivo Toxicity Zebrafish Model mDia Formin Drug Safety

IMM-02 Mediated mDia Agonism is a Superior Monotherapy for Anti-Invasion Compared to ROCK Inhibition or Combination Therapy

Studies comparing IMM-02 to the ROCK inhibitor Y-27632 show that IMM-02 alone profoundly reduces invasion, while Y-27632 reduces cell body movement but induces abnormal, ultralong tumor microtubes [1]. Critically, combining IMM-02 with Y-27632 did not significantly enhance the anti-invasive or anti-tumor microtube effects of IMM-02 alone, indicating that IMM-02's mechanism of action is not only distinct but also sufficient [2].

Glioblastoma Combination Therapy ROCK Inhibitor Anti-Invasion

IMM-02 Halts GBM Spheroid Invasion Ex Vivo with Superiority Over Antagonism and Lower Potency Agonism

In an ex vivo rat brain slice invasion model, pre-treatment with IMM-02 (100 μM) for 24 hours effectively halted U87 spheroid invasion over 48 hours [1]. While both IMM-01 and IMM-02 are agonists, the original characterization of this compound class established IMM-02 as a potent inhibitor of invasion [2]. The mDia agonism strategy, as executed by IMM-02, was concluded to be a superior anti-invasion approach compared to mDia inhibition with SMIFH2, which suppressed but did not halt invasion in the same model [2].

Glioblastoma Ex Vivo Model Brain Slice Invasion Anti-Invasion

Primary Research Applications for IMM-02 Driven by Verified Quantitative Evidence


Investigating Tumor Microtube (TM) Dynamics and Glioblastoma Invasion Mechanisms

Researchers studying the role of tumor microtubes in glioblastoma invasion and therapy resistance should prioritize IMM-02. Quantitative evidence demonstrates that IMM-02 not only inhibits invasion but also collapses existing TM networks in patient-derived models [1][2]. This specific effect is not observed with ROCK inhibitors or mDia antagonists, making IMM-02 an essential tool for dissecting TM biology and validating TM-targeting strategies [2].

Developing and Validating Anti-Invasive Therapeutic Strategies for High-Grade Gliomas

For projects aimed at targeting the invasive spread of glioblastoma, IMM-02 is the superior selection over other cytoskeletal modulators like SMIFH2 or Y-27632. Data from ex vivo brain slice models show that mDia agonism with IMM-02 halts invasion, a functionally distinct and superior outcome compared to the partial suppression achieved by mDia inhibition [3]. This makes IMM-02 the compound of choice for pre-clinical studies validating anti-invasion as a therapeutic concept.

Studying mDia Formin-Mediated Cytoskeletal Remodeling and Gene Expression

When studying the downstream consequences of mDia formin activation, IMM-02's higher potency (IC50 of 99 nM) for disrupting DID-DAD autoinhibition compared to IMM-01 (IC50 of 140 nM) allows for more efficient and reliable activation at lower concentrations . This is particularly advantageous in experiments requiring prolonged treatment or in sensitive cell types where minimizing off-target effects is critical, such as in assays for actin assembly, microtubule stabilization, or SRF-mediated transcription [4].

In Vivo Studies of mDia Agonism with a Superior Toxicity Profile

Researchers planning to transition mDia-directed studies into animal models will find IMM-02 a more viable option than the formin antagonist SMIFH2. Comparative in vivo toxicity data in zebrafish indicate that mDia agonists possess a significantly better safety margin at functional concentrations than antagonists [5]. This evidence supports the selection of IMM-02 for in vivo experiments where minimizing compound-related toxicity is paramount for obtaining clear efficacy and mechanistic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for imm-02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.